![molecular formula C14H14N2O2 B12537665 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid CAS No. 658706-44-6](/img/structure/B12537665.png)
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid is an organic compound that consists of a benzene ring substituted with amino and carboxyl groups. This compound is known for its potential therapeutic applications and has been studied for its biological activities, including anti-inflammatory and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of pyridin-2-ylmethylamine with benzyl chloroformate, followed by hydrolysis to yield the desired product . Another approach includes the use of Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid involves the inhibition of certain enzymes involved in inflammation and cancer progression. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with key proteins and enzymes to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid: Similar structure with slight variations in the substituents.
2-((Pyridin-4-ylmethyl)aminooxalyl)amino)-benzoic acid methyl ester: Another compound with a pyridine ring and benzoic acid moiety.
Uniqueness
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid is unique due to its specific substitution pattern and the presence of both amino and carboxyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit enzymes involved in inflammation and cancer progression sets it apart from other similar compounds.
Propriétés
Numéro CAS |
658706-44-6 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-[(pyridin-2-ylmethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2,(H,17,18) |
Clé InChI |
WUZJJLRDZDXSOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCC2=CC=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
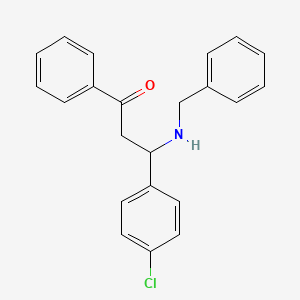

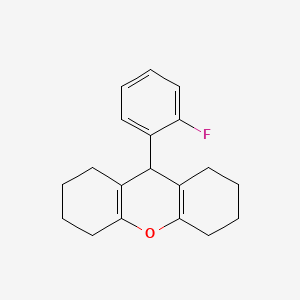

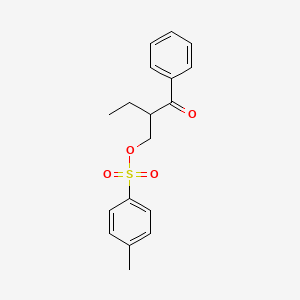
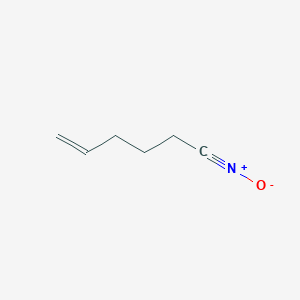

![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)

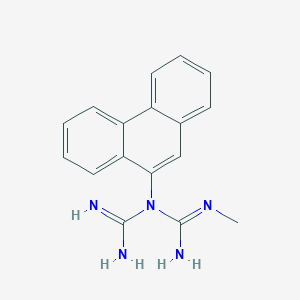
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
